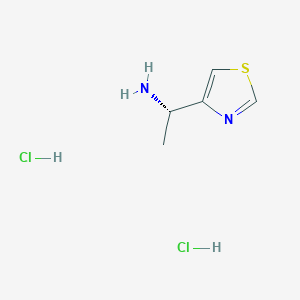

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride

Descripción general

Descripción

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride typically involves the reaction of thiazole derivatives with ethylamine under controlled conditions. One common method includes the use of thiazole-4-carboxylic acid as a starting material, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (S)-ethylamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques to ensure high-quality standards.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders. The compound's thiazole moiety contributes to its pharmacological properties, making it a valuable scaffold for designing new therapeutic agents.

Case Study: Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant activity. A study involving thiazole-linked compounds showed median effective doses lower than standard medications like ethosuximide, indicating potential for new epilepsy treatments .

Biochemical Research

In biochemical research, this compound is utilized to explore enzyme interactions and receptor binding. This compound aids in understanding complex biological pathways and mechanisms.

Example of Research: Enzyme Interaction Studies

Studies have shown that thiazole-containing compounds can modulate enzyme activity, which is critical for drug discovery and development. The interaction of these compounds with specific receptors can influence neurotransmission, offering insights into their therapeutic potential.

Agricultural Chemistry

The compound also has potential applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its unique chemical properties can enhance crop protection products.

Application Example: Agrochemical Development

Research indicates that this compound can be incorporated into formulations aimed at improving pest resistance and crop yield. Its efficacy in this domain is still under investigation but shows promise for future agricultural innovations .

Material Science

In material science, this compound can be incorporated into polymers and coatings to enhance material performance and durability.

Research Insight: Polymer Applications

The integration of thiazole derivatives into polymer matrices has been shown to improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Diagnostic Tools

The compound is explored for use in diagnostic assays, providing methods to detect specific biological markers which facilitate early disease diagnosis.

Case Study: Diagnostic Assays

Research has indicated that this compound can be utilized in the development of diagnostic tools that identify biomarkers associated with diseases, thus aiding in timely medical interventions.

Data Table: Summary of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Anticonvulsant activity studies |

| Biochemical Research | Enzyme interaction studies | Modulation of neurotransmitter systems |

| Agricultural Chemistry | Development of agrochemicals | Enhancing pest resistance |

| Material Science | Incorporation into polymers and coatings | Improved mechanical properties |

| Diagnostic Tools | Development of diagnostic assays | Detection of biological markers |

Mecanismo De Acción

The mechanism of action of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole-4-carboxylic acid: A precursor in the synthesis of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride.

Thiazolidine derivatives: Reduced forms of thiazole compounds with different biological activities.

Sulfoxides and sulfones: Oxidized derivatives with distinct chemical properties.

Uniqueness

This compound is unique due to its specific structure and stereochemistry, which confer distinct biological and chemical properties

Actividad Biológica

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is a thiazole derivative, characterized by the presence of a thiazole ring and an ethylamine side chain. The molecular formula is C₅H₈Cl₂N₂S, with a molecular weight of approximately 201.12 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and pharmaceutical formulations.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Histamine Receptors : It acts as a ligand for histamine receptors, particularly the H1 receptor, suggesting potential applications in treating allergic reactions and other histamine-related conditions.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents. It has shown effectiveness against certain bacterial and fungal strains .

- Anti-inflammatory Effects : Research indicates that (S)-1-Thiazol-4-yl-ethylamine may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. It has been evaluated against various pathogens:

| Pathogen Type | Tested Strains | Activity (IC50) |

|---|---|---|

| Bacteria | E. coli, S. aureus | 0.5 - 2.0 μg/mL |

| Fungi | C. albicans | 1.0 - 3.5 μg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anti-cancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 12.5 |

| HT-29 (Colon) | 10.0 |

These results indicate that this compound may have potential as a therapeutic agent in oncology .

Case Studies

- Antimicrobial Study : A study conducted by Foroughifar et al. evaluated the antimicrobial effects of various thiazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results showed significant inhibition against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent .

- Anti-inflammatory Research : In another study, the compound was tested for its ability to reduce inflammation in animal models of arthritis. Results indicated that administration of (S)-1-Thiazol-4-yl-ethylamine led to decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.

Propiedades

IUPAC Name |

(1S)-1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCAOWAORJKBAZ-FHNDMYTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CSC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.